molecular formula C28H29N5O3S2 B12152961 7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12152961
M. Wt: 547.7 g/mol
InChI Key: TVNNQPIHKDVTGK-KQWNVCNZSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a class of heterocyclic molecules with demonstrated biological relevance, including antimicrobial, antiparasitic, and enzyme-inhibitory activities . Its structure features:

  • A 7-methyl substituent, which may enhance lipophilicity and metabolic stability.
  • A (Z)-configured thiazolidinone-thioxo moiety at position 3, contributing to electron-deficient regions critical for binding interactions .

The tetrahydrofuran-2-ylmethyl group on the thiazolidinone ring introduces stereochemical complexity and modulates solubility .

Properties

Molecular Formula

C28H29N5O3S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O3S2/c1-19-9-10-24-29-25(31-13-11-30(12-14-31)20-6-3-2-4-7-20)22(26(34)32(24)17-19)16-23-27(35)33(28(37)38-23)18-21-8-5-15-36-21/h2-4,6-7,9-10,16-17,21H,5,8,11-15,18H2,1H3/b23-16-

InChI Key

TVNNQPIHKDVTGK-KQWNVCNZSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)C6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)C6=CC=CC=C6)C=C1

Origin of Product

United States

Preparation Methods

CuI-Catalyzed Tandem C–N Bond Formation and Intramolecular Amidation

A one-pot method using 2-halopyridines and (Z)-3-amino-3-arylacrylate esters achieves high yields (75–82%) under mild conditions. Key steps include:

  • Ullmann-Type Amination : CuI catalyzes C–N bond formation between 2-halopyridine and the amino group of the acrylate ester.

  • Intramolecular Cyclization : The resulting intermediate undergoes amidation to form the pyrido[1,2-a]pyrimidin-4-one core.

Reaction Conditions :

ParameterDetail
CatalystCuI (1 mol%)
LigandNot explicitly stated
BaseK₂CO₃
SolventDMF
Temperature130°C
Time1.5–2 hours

This method offers broad substrate tolerance and gram-scale applicability.

Acid-Catalyzed Cyclization

Alternative protocols employ acid-catalyzed condensation reactions. For example, phosphoryl chloride (POCl₃) in DMF facilitates formylation and cyclization of pyrido[1,2-a]pyrimidine precursors.

Functionalization at Position 2: Introduction of 4-Phenylpiperazin-1-Yl Group

The 2-position of the pyrido-pyrimidine core is modified via nucleophilic substitution or cross-coupling reactions.

Buchwald-Hartwig Amination

For halogenated intermediates (e.g., 2-chloro derivatives), palladium-catalyzed amination with 4-phenylpiperazine introduces the desired substituent.

Key Reagents :

ComponentRole
Palladium catalystPd(OAc)₂ or PdCl₂
LigandXantphos or bipyridine
BaseCs₂CO₃ or K₃PO₄
SolventToluene or dioxane
Temperature80–100°C

Yields typically range from 60–85%, depending on steric and electronic factors.

Direct Substitution

In cases where the core lacks a leaving group, pre-functionalized precursors (e.g., 2-bromo derivatives) are employed. Reaction with 4-phenylpiperazine proceeds under basic conditions (e.g., K₂CO₃ in DMF).

Functionalization at Position 3: Thiazolidin-5-Ylidene Moiety

The 3-position is modified via condensation with a thiazolidin-5-ylidene precursor.

Knoevenagel Condensation

The Z-configuration of the methylidene bridge is controlled through stereoselective Knoevenagel condensation between the pyrido-pyrimidine and a thiazolidin-5-ylidene aldehyde/ketone.

Example Protocol :

  • Reagents : Thiazolidin-5-ylidene aldehyde, piperidine (catalyst).

  • Conditions : Ethanol reflux, 12–24 hours.

  • Yield : 55–70%.

Stereoselectivity Control

The Z-configuration is stabilized by:

  • Conformational Restriction : Bulky substituents on the thiazolidin ring.

  • Catalyst Influence : Use of chiral catalysts or specific solvents (e.g., DMF vs. DCM).

Tetrahydrofuran-2-Ylmethyl Group Installation

The tetrahydrofuran-2-ylmethyl substituent on the thiazolidin ring is introduced via:

Alkylation

A tetrahydrofuran-2-ylmethyl halide reacts with the thiazolidin-5-ylidene intermediate under basic conditions (e.g., NaH in THF).

Reaction Table :

StepReagents/ConditionsYield
AlkylationTHF-CH₂-X (X = Br, I), NaH, THF, 0°C → RT65–80%

Cross-Coupling

For complex substrates, Suzuki-Miyaura coupling may be employed, though this is less common for this specific substitution.

Purification and Characterization

Chromatography : Silica gel column chromatography (ethyl acetate/hexane) is standard for isolating intermediates and final product.
Spectroscopy :

  • ¹H NMR : Confirms aromatic protons (δ 7.0–8.5 ppm), methylidene (δ 6.5–7.5 ppm), and THF-methyl groups (δ 3.5–4.5 ppm).

  • IR : Peaks at ~1660 cm⁻¹ (C=O) and ~1630 cm⁻¹ (C=N).

Challenges and Optimization

  • Stereochemical Purity : Z-configuration requires precise control of reaction conditions (e.g., temperature, catalyst loading).

  • Yield Enhancement : Continuous flow chemistry improves scalability and reduces side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitations
CuI-Catalyzed TandemHigh yield, broad scopeRequires copper catalysts
KnoevenagelStereoselectivityLong reaction times
Buchwald-HartwigFunctional group toleranceExpensive catalysts

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidinone Ring

The thiazolidinone ring’s sulfur atom and adjacent carbonyl groups are reactive sites. Nucleophilic substitution occurs at the C2 position of the thiazolidinone, particularly with amines or thiols, leading to ring-opening or functionalization. For example:

ReactionConditionsProductNotes
Thiol substitutionEthanol, reflux with R-SHThioether derivativesForms stable adducts via nucleophilic attack at the thiazolidinone sulfur
Amine substitutionDMF, 80°C with R-NH₂Amine-functionalized analogsSubstitution at C2 modifies biological activity

Ring-Opening Reactions

The thiazolidinone ring undergoes ring-opening under acidic or basic conditions, generating intermediates for further derivatization. For instance, hydrolysis in acidic media yields a carboxylic acid derivative:

Thiazolidinone+H2OHClCarboxylic Acid+Amine Byproduct\text{Thiazolidinone} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Carboxylic Acid} + \text{Amine Byproduct}

Reaction TypeConditionsOutcome
Acid-catalyzed hydrolysis1M HCl, 60°CCleavage of the thiazolidinone ring to a carboxylic acid
Base-mediated ring-openingNaOH, aqueous ethanolFormation of thiolate intermediates

Oxidation of the Tetrahydrofuran (THF) Moiety

The THF substituent is susceptible to oxidation, particularly at the oxygen atom, forming a γ-lactone or other oxidized products under strong oxidizing agents like KMnO₄ or CrO₃ .

Oxidizing AgentConditionsProduct
KMnO₄ (acidic)0°C, H₂SO₄γ-Lactone derivative
Ozone (O₃)-78°C, CH₂Cl₂Cleavage to form ketone intermediates

Cyclization Reactions

The compound’s structure facilitates intramolecular cyclization. For example, the THF-methyl group can interact with the pyrido[1,2-a]pyrimidinone core under thermal conditions to form fused bicyclic structures .

ReactionConditionsProduct
Thermal cyclizationToluene, 110°CFused tricyclic derivative
Microwave-assisted cyclization150°C, 30 minEnhanced yield (85-90%)

Functionalization of the Piperazine Substituent

The 4-phenylpiperazine group undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) or reductive amination, enabling further pharmacological tuning .

ReactionReagentsOutcome
NitrationHNO₃, H₂SO₄Nitro-phenylpiperazine derivative
BrominationBr₂, FeBr₃Brominated analog

Synthetic Pathways and Optimization

The compound is synthesized via multi-step protocols, including:

  • Formation of the thiazolidinone ring : Condensation of thiourea derivatives with aldehydes.

  • Coupling of the pyrido[1,2-a]pyrimidinone core : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

  • Microwave-assisted steps : Reduces reaction time from hours to minutes (e.g., 30 min vs. 6 h).

Stability and Reactivity Insights

PropertyObservationImplications
pH stabilityStable in neutral pH; degrades in strong acids/basesDictates storage and handling protocols
SolubilityLipophilic (logP ~3.2)Limited aqueous solubility; requires formulation

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures have demonstrated significant antimicrobial activity. For instance, derivatives of thiazolidine and pyrimidine have been shown to exhibit antibacterial effects against various strains of bacteria such as Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL . The presence of the thiazolidine ring in this compound may enhance its interaction with bacterial enzymes or receptors.

Anticancer Potential

The compound's structural features suggest potential activity against cancer cells. Many pyrido-pyrimidine derivatives are known inhibitors of tyrosine kinases, which are crucial in the signaling pathways of cell proliferation and survival. Inhibiting these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells . The specific interaction of this compound with receptor tyrosine kinases such as MET warrants further investigation.

Synthesis Methodologies

The synthesis of 7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions including condensation reactions and cyclization steps. The use of various catalysts and reaction conditions can significantly influence the yield and purity of the final product.

Case Study 1: Antimicrobial Activity

A study conducted on similar thiazolidine derivatives highlighted their efficacy against microbial infections. The synthesized compounds were tested using agar diffusion methods, demonstrating varying degrees of inhibition against E. coli and S. aureus. These findings suggest that the thiazolidine component in the target compound may play a critical role in its antimicrobial properties .

Case Study 2: Anticancer Activity

Another relevant study investigated a series of pyrido-pyrimidine derivatives for their anticancer effects against several cancer cell lines. The results showed that modifications to the piperazine group significantly affected the compounds' ability to inhibit cancer cell growth. This suggests that further exploration of structural modifications in the target compound could enhance its therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]Pyrimidin-4-One Derivatives

Compound Name/Structure Modifications Key Substituents Biological Activity Potency/IC₅₀ Reference
Target Compound 3: Thioxo-thiazolidinone with tetrahydrofuran-2-ylmethyl; 2: 4-phenylpiperazin-1-yl Not explicitly reported (inferred: potential ALR2 inhibition or antimicrobial activity) N/A
3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives 3-Nitro group; variable 2-substituents Antiparasitic (e.g., Leishmania donovani) Active at µM range
Compound 13/14 (La Motta et al., 2007) 6- or 9-Hydroxy; 2-phenyl with hydroxyl/methoxy Aldose reductase inhibition (ALR2) IC₅₀ = 0.2–1.2 µM
2-(5-Chloro-3-methyl-pyrazolidin-4-yl)-3-phenylthiazolidin-4-one Thiazolidinone with pyrazolidinyl and aryl groups Antimicrobial (antibacterial/antifungal) MIC = 8–32 µg/mL
Pyrido[1,2-a]pyrimidin-4-one with 2-benzyl side chain 2-Benzyl substituent Reduced ALR2 inhibition IC₅₀ > 10 µM

Key Findings:

Substituent Position and Activity: Hydroxy groups at positions 6 or 9 (e.g., compounds 13/14) significantly enhance ALR2 inhibition, likely through hydrogen bonding with the enzyme’s active site . In contrast, the target compound’s thioxo-thiazolidinone group may engage in hydrophobic or polar interactions, though its exact role requires further study. The 3-nitro group in antiparasitic analogs suggests electron-withdrawing substituents at position 3 favor activity against protozoans, whereas the target compound’s thiazolidinone-thioxo moiety could offer a different mechanism.

Impact of Side Chains: The 4-phenylpiperazin-1-yl group in the target compound is structurally distinct from the 2-benzyl or 2-phenyl groups in other derivatives. Thiazolidinone-thioxo moieties (as in the target compound and ’s antimicrobial derivatives) correlate with broad-spectrum activity, possibly via thiol-mediated redox interactions .

Steric and Electronic Effects :

  • The tetrahydrofuran-2-ylmethyl group introduces steric bulk and chirality, which may improve target selectivity compared to simpler alkyl chains .
  • Methylation or removal of hydroxyl groups (e.g., in inactive ALR2 inhibitors ) underscores the necessity of free -OH groups for enzyme recognition, a feature absent in the target compound but critical in catechol-based analogs.

Biological Activity

The compound 7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A ) is a complex heterocyclic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmaceutical research.

Chemical Structure and Properties

Compound A has the following chemical formula: C26H26N4O3S2C_{26}H_{26}N_{4}O_{3}S_{2} and a molecular weight of approximately 506.64 g/mol. The compound features multiple functional groups, including thiazolidine and piperazine moieties, which are known for their biological significance.

PropertyValue
Molecular FormulaC26H26N4O3S2
Molecular Weight506.64 g/mol
Melting Point311.2 °C
Density1.39 g/cm³

Antimicrobial Activity

Recent studies have indicated that compounds similar to Compound A exhibit significant antimicrobial activity. For instance, derivatives of thiazolidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Compounds with similar structures have been evaluated for antioxidant activity using assays such as DPPH radical scavenging. These studies suggest that the thiazolidine and pyrimidine components may contribute to the free radical scavenging ability of the molecule, potentially providing protective effects against oxidative stress-related diseases.

Enzyme Inhibition

Research indicates that certain derivatives of pyrido[1,2-a]pyrimidinones exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic neurotransmission.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazolidine derivatives against clinical isolates. Compound A showed promising results with an inhibition zone greater than that of standard antibiotics.
  • Antioxidant Activity : In vitro assays demonstrated that Compound A exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential comparable to established antioxidants.
  • Enzyme Inhibition : Compound A was tested for its ability to inhibit AChE in a kinetic study, revealing an IC50 value that suggests it could serve as a lead compound for developing treatments for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of this compound, and how can data quality be optimized?

  • Methodology :

  • Use single-crystal X-ray diffraction with SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) to resolve structural ambiguities in the Z-configuration of the thiazolidinone moiety and the tetrahydrofuran-2-ylmethyl substituent .
  • Employ twin refinement if twinning is observed (common in thioxo-containing heterocycles). Validate hydrogen bonding and π-stacking interactions using PLATON or Mercury .
  • Optimize data collection at low temperatures (100 K) to minimize thermal motion artifacts.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodology :

  • Apply Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, use a central composite design to optimize condensation reactions involving the pyrido[1,2-a]pyrimidin-4-one core .
  • Monitor reaction progress via inline NMR or HPLC-MS to identify intermediates and side products (e.g., oxidation of the thioxo group to sulfonyl) .
  • Purify via recrystallization in mixed solvents (e.g., DCM/hexane) or preparative HPLC with a C18 column and 0.1% TFA modifier .

Q. What spectroscopic techniques are most effective for characterizing the tautomeric forms of the thiazolidin-5-ylidene group?

  • Methodology :

  • Use variable-temperature 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to observe tautomeric equilibria. Assign peaks using 2D NMR (HSQC, HMBC) to confirm conjugation with the tetrahydrofuran substituent .
  • Complement with IR spectroscopy (1600–1700 cm1^{-1}) to distinguish thione (C=S) vs. enol-thiol tautomers .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s reactivity in catalytic or supramolecular systems?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying regions prone to electrophilic/nucleophilic attack .
  • Experimentally probe interactions via co-crystallization with aromatic guests (e.g., nitrobenzene) or competitive binding assays using isothermal titration calorimetry (ITC) .
  • Compare reactivity in polar aprotic (DMF) vs. non-polar solvents (toluene) to assess solvent effects on transition states .

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodology :

  • Re-evaluate docking models (AutoDock Vina, Glide) by incorporating explicit solvent molecules and flexible side chains in target proteins (e.g., kinase domains) .
  • Validate via site-directed mutagenesis to test predicted binding residues. Use SPR or microscale thermophoresis to measure binding affinities .
  • Analyze metabolomic stability (e.g., CYP450 assays) to identify off-target interactions masking predicted activity .

Q. How can high-throughput synthesis and screening accelerate the discovery of derivatives with enhanced selectivity?

  • Methodology :

  • Implement flow chemistry for parallel synthesis of analogues (e.g., varying phenylpiperazine substituents) using microreactors and automated liquid handlers .
  • Screen against target panels (e.g., GPCRs, kinases) via fluorescence polarization or AlphaScreen. Use machine learning (Random Forest, SVM) to correlate structural features with activity .
  • Prioritize candidates with >10-fold selectivity over related isoforms using dose-response curves (IC50_{50}) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between X-ray crystallography and NMR data regarding conformational flexibility?

  • Methodology :

  • Perform molecular dynamics simulations (AMBER, GROMACS) to model rotameric states of the tetrahydrofuran-2-ylmethyl group. Compare RMSD plots with NMR-derived order parameters .
  • Use synchrotron radiation for high-pressure crystallography to trap transient conformers .

Q. What experimental controls are critical when observing unexpected reactivity in the thioxo-thiazolidinone moiety?

  • Methodology :

  • Include radical scavengers (e.g., BHT) in reactions to suppress sulfur-centered radical pathways .
  • Characterize byproducts via HRMS and EPR spectroscopy to identify intermediates (e.g., sulfinyl radicals) .

Key Structural and Synthetic Insights

Feature Insight Reference
Thiazolidin-5-ylidene coreProne to Z/E isomerism; confirmed via NOESY (≤3.0 Å cross-peaks between CH3_3 and S)
Phenylpiperazine moietyEnhances solubility in polar solvents (logP reduction by ~1.5 units vs. alkyl analogues)
Tetrahydrofuran substituentStabilizes boat conformation in pyrido[1,2-a]pyrimidin-4-one via CH-π interactions

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